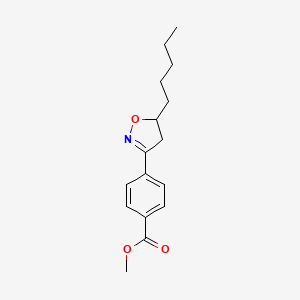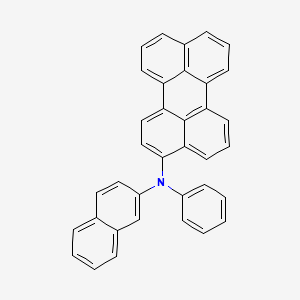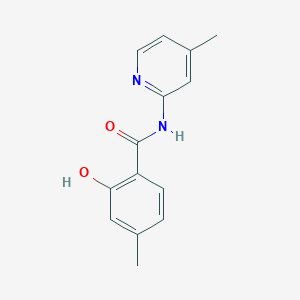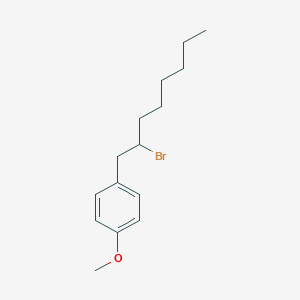
2-(Didecylamino)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Didecylamino)ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C26H51NO2 and a molecular weight of 409.689 g/mol . It is an ester derived from 2-methylprop-2-enoic acid and 2-(didecylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Didecylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(didecylamino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Didecylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Didecylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as a reagent in organic synthesis.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and surfactants .
Wirkmechanismus
The mechanism of action of 2-(Didecylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The ester group can undergo hydrolysis, releasing active compounds that exert their effects on target cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-(Diisopropylamino)ethyl methacrylate
Uniqueness
2-(Didecylamino)ethyl 2-methylprop-2-enoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring water-repellent characteristics, such as coatings and surfactants .
Eigenschaften
CAS-Nummer |
566203-13-2 |
|---|---|
Molekularformel |
C26H51NO2 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
2-(didecylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H51NO2/c1-5-7-9-11-13-15-17-19-21-27(23-24-29-26(28)25(3)4)22-20-18-16-14-12-10-8-6-2/h3,5-24H2,1-2,4H3 |
InChI-Schlüssel |
VDTQQNGROZVNGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)


![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)

![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)

![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)


![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)
